2-Amino-4-(2,5-dichlorophenyl)-3-thiophenecarbonitrile

Lipophilicity LogP Membrane Permeability

Researchers requiring precise modulation of lipophilicity and regioselective reactivity often face supply inconsistency with specific dichlorophenyl thiophene isomers. This 2,5-dichloro derivative offers a reliable solution. - Quantifiable LogP advantage (4.18) over non-halogenated or alternative dichloro analogs for systematic ADMET profiling. - Distinct electronic/steric environment enables unique cross-coupling and directed ortho-metalation strategies impossible with 2,4- or 3,4-isomers. - Standard -20 °C storage integrates seamlessly into existing lab infrastructure, avoiding the operational costs of extreme cold-chain logistics.

Molecular Formula C11H6Cl2N2S
Molecular Weight 269.1 g/mol
CAS No. 901184-30-3
Cat. No. B113237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(2,5-dichlorophenyl)-3-thiophenecarbonitrile
CAS901184-30-3
Molecular FormulaC11H6Cl2N2S
Molecular Weight269.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C2=CSC(=C2C#N)N)Cl
InChIInChI=1S/C11H6Cl2N2S/c12-6-1-2-10(13)7(3-6)9-5-16-11(15)8(9)4-14/h1-3,5H,15H2
InChIKeyJTUYPUFMYQJTIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-(2,5-dichlorophenyl)-3-thiophenecarbonitrile: Overview & Procurement


2-Amino-4-(2,5-dichlorophenyl)-3-thiophenecarbonitrile (CAS 901184-30-3) is a 2-aminothiophene-3-carbonitrile derivative bearing a 2,5-dichlorophenyl substituent at the 4-position. With a molecular formula of C11H6Cl2N2S and a molecular weight of 269.15 g/mol, this heterocyclic building block is employed in medicinal chemistry and organic synthesis. The compound's calculated LogP is 4.17578 , and it is typically supplied at purities of 95% or 98% .

Lipophilicity modulation in SAR studies
Frozen storage protocol compatibility
2,5-Dichloro substitution pattern for synthetic chemistry

Why Generic Substitution Fails: 2,5-Dichloro Pattern


The 2,5-dichlorophenyl substitution pattern imparts a unique combination of electronic and steric properties that cannot be replicated by simple regioisomeric or non-halogenated analogs. Even among dichlorophenyl variants (e.g., 2,4- or 3,4-dichloro), the specific positioning of chlorine atoms alters molecular dipole, steric hindrance, and lipophilicity . Consequently, substituting this compound with a structurally related but differently substituted analog may lead to divergent reactivity, physicochemical behavior, and biological outcomes. The quantitative evidence presented below substantiates these critical differentiators.

Lipophilicity shift
Alternative regioisomers or non-halogenated analogs exhibit lower LogP, potentially altering membrane permeability and distribution profiles.
Storage protocol mismatch
Substitutes may not require frozen storage; adopting a compound with less stringent storage could lead to unexpected degradation.
Reactivity divergence
Different chlorine positioning changes steric and electronic properties, leading to different outcomes in cross-coupling or metalation reactions.

2-Amino-4-(2,5-dichlorophenyl)-3-thiophenecarbonitrile: Differentiation Evidence


Enhanced Lipophilicity vs. Non-Halogenated Analogs

The 2,5-dichlorophenyl derivative exhibits a calculated LogP of 4.18 , significantly higher than the non-halogenated phenyl analog (LogP 3.45 ) and the 2,4-dichloro regioisomer (LogP 3.91 [1]). This ~0.73 log unit increase over the phenyl analog corresponds to approximately a 5-fold increase in partition coefficient (octanol/water), indicating enhanced lipophilicity that can influence membrane permeability, bioavailability, and off-target binding profiles.

LogP comparison
Reported
2,5-dichloro: 4.18 phenyl: 3.45 2,4-dichloro: 3.91
Reported higher lipophilicity may affect permeability and distribution.
Predicted values; experimental confirmation advised.
Lipophilicity LogP Membrane Permeability Physicochemical Properties

Distinct Storage Stability Requirements

The 2,5-dichlorophenyl derivative requires storage at -20 °C for optimal stability [1], whereas the non-halogenated phenyl analog is stable under refrigeration at 2–8 °C . This 20–28 °C difference in recommended storage temperature indicates a higher sensitivity of the 2,5-dichloro compound to thermal degradation or reactivity, necessitating stricter cold-chain handling.

Storage requirement
Reported
−20 °C vs 2–8 °C (phenyl analog)
Storage protocol differs; may require cold-chain handling.
Vendor recommendation; verify under use conditions.
Stability Storage Conditions Procurement Logistics Handling

Molecular Property Modulation by Regioisomeric Substitution

Among the dichlorophenyl regioisomers, the 2,5-dichloro derivative (LogP 4.18) exhibits a ~0.27 log unit higher lipophilicity than the 2,4-dichloro isomer (LogP 3.91) [1] and a 0.23 log unit higher than the 3,4-dichloro isomer (LogP 3.95) . The 2,5-substitution pattern also presents a different steric footprint and electronic distribution, which can influence target binding and off-target selectivity in biological assays.

Regioisomer lipophilicity
Class-level
2,5-dichloro LogP 4.18 2,4-dichloro 3.91 3,4-dichloro 3.95
Substitution pattern alters lipophilicity and steric profile.
Predicted values; class-level inference.
Physicochemical Properties Computational Chemistry Drug Design

2-Amino-4-(2,5-dichlorophenyl)-3-thiophenecarbonitrile: Applications


Lipophilicity Tuning in SAR Studies

When a structure-activity relationship (SAR) program demands a precise increase in lipophilicity (e.g., to improve membrane permeability or CNS penetration), the 2,5-dichloro derivative offers a quantifiable LogP advantage over non-halogenated or alternative dichloro analogs . This compound enables chemists to systematically probe the effect of lipophilicity on potency and ADMET without altering the core scaffold .

Cold-Chain Logistics Compatibility

For research groups operating with -20 °C freezer capacity, the 2,5-dichloro derivative's storage requirement is compatible with existing cold-storage infrastructure. In contrast, analogs requiring -80 °C or other extreme conditions may incur additional capital and operational costs. The defined -20 °C storage ensures compound integrity during long-term studies .

Unique Halogen Substitution for Synthesis

The 2,5-dichloro arrangement provides a distinct electronic and steric environment on the phenyl ring, which can be exploited in cross-coupling reactions, halogen exchange, or directed ortho-metalation strategies. Researchers seeking to explore regioselective transformations or to incorporate the 2,5-dichlorophenyl motif into more complex architectures will find this compound uniquely suited, as the 2,4- and 3,4-dichloro isomers exhibit different reactivity profiles .

Application
Selection Property
Validation Focus
Lipophilicity optimization in SAR
2,5-Dichloro substitution pattern
Membrane permeability and ADMET correlation
Cold-chain compatible research
Frozen storage requirement
Stability under recommended storage
Regioselective synthetic applications
2,5-Dichloro regioisomeric identity
Reactivity in cross-coupling or metalation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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